N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide
Overview
Description
“N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide” is a compound that contains a benzamide moiety. Benzamides are a significant class of amide compounds that are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . They are usually produced from the reaction between carboxylic acids and amines at high temperatures .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Scientific Research Applications
Gelation Behavior
- N-(thiazol-2-yl) benzamide derivatives, closely related to N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide, have been investigated for their gelation behavior. The study found that certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, driven by non-covalent interactions like π-π interaction and S⋯O interaction (Yadav & Ballabh, 2020).
Anticancer Activity
- Derivatives of N-(thiazol-2-yl)benzamide have been synthesized and tested for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some compounds showed higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Antifungal Agents
- New compounds including 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides were prepared and evaluated for their antifungal activity. This research indicates the potential of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide derivatives as antifungal agents (Narayana et al., 2004).
Antimicrobial Agents
- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some of these molecules were found to be more potent than reference drugs (Bikobo et al., 2017).
Synthesis and Characterization
- Various studies focus on the synthesis and characterization of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide derivatives, exploring their potential applications in different fields like antimicrobial, anticancer, and antifungal activities. These studies contribute to understanding the chemical properties and potential uses of these compounds (Various Authors, 2004-2021).
Safety And Hazards
properties
IUPAC Name |
N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNUYNKBXYROZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.